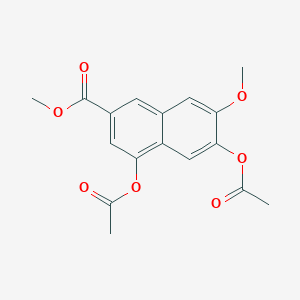
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester typically involves multiple steps, starting from simpler naphthalene derivatives. The process often includes:
Acetylation: Introduction of acetyl groups to the naphthalene ring.
Methoxylation: Addition of a methoxy group.
Esterification: Formation of the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions such as solvent choice, temperature, and reaction time are optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar structures but different functional groups.
Methoxy-naphthalene derivatives: Compounds with methoxy groups attached to the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
生物活性
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester (CAS No. 115061-27-3) is a chemical compound with a molecular formula of C17H16O7 and a molecular weight of 332.30474. This compound belongs to the naphthalene derivatives and has garnered interest due to its potential biological activities.
Chemical Structure
The structural formula can be represented as follows:
This compound features two acetoxy groups and a methoxy group, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that naphthalene derivatives exhibit anticancer properties. While specific research on this compound is limited, its structural similarities to other active compounds suggest potential mechanisms of action against cancer cells. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting critical signaling pathways such as Akt/NFκB .
Case Study: Inhibition of Prostate Cancer Cells
In a notable study involving curcumin analogs, compounds structurally related to naphthalene derivatives were found to inhibit the growth of prostate cancer cells by modulating the Akt signaling pathway. The study demonstrated that treatment with these compounds reduced levels of phosphorylated Akt and inhibited NFκB transcriptional activity . Although direct studies on the methyl ester are lacking, these findings imply that 2-naphthalenecarboxylic acid derivatives could exhibit similar anticancer effects.
Anti-inflammatory Effects
Naphthalene derivatives have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways. For example, synthetic triterpenoids related to naphthalene structures have shown promise in reducing inflammation and fibrosis in lung tissues .
Antioxidant Activity
The antioxidant potential of naphthalene derivatives is another area of interest. Compounds that contain methoxy and acetoxy groups can scavenge free radicals, thus protecting cells from oxidative damage. This activity is crucial for preventing various diseases associated with oxidative stress, including cancer and cardiovascular diseases.
Table: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of Akt/NFκB signaling | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antioxidant | Scavenging of free radicals |
Future Research Directions
Given the promising biological activities associated with naphthalene derivatives, further research should focus on:
- In vitro Studies : Conducting detailed in vitro studies to establish the specific mechanisms through which this compound exerts its biological effects.
- In vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
- Clinical Trials : Investigating safety and efficacy in human subjects for potential therapeutic applications.
属性
分子式 |
C17H16O7 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC 名称 |
methyl 4,6-diacetyloxy-7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H16O7/c1-9(18)23-14-7-12(17(20)22-4)5-11-6-15(21-3)16(8-13(11)14)24-10(2)19/h5-8H,1-4H3 |
InChI 键 |
XDWLAYSUNYAZMR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C(C=C2C=C1OC)C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















